Ethyl 4,7-octadienoate
Description
Structure
3D Structure
Properties
CAS No. |
72276-09-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
InChI Key |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)CC/C=C/CC=C |
Canonical SMILES |
CCOC(=O)CCC=CCC=C |
boiling_point |
88.00 °C. @ 20.00 mm Hg |
physical_description |
Liquid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4,7 Octadienoate and Analogues
Strategies Employing Olefination Reactions
Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are particularly prominent in the synthesis of ethyl 4,7-octadienoate and its derivatives.
Wittig-Type Transformations for Carbon-Carbon Bond Formation
The Wittig reaction is a versatile method for creating alkenes from carbonyl compounds and phosphorus ylides. mnstate.eduvaia.com This reaction has been successfully employed in the synthesis of various unsaturated esters. For instance, a synthetic route to ethyl (Z)-4,7-octadienoate involves a Wittig reaction between 4-oxobutyrate and 3-butenylidenephosphorane. researchgate.net Another example is the synthesis of methyl (R)-7-hydroxy-(2E,4E)-octadienoate, a key segment of the macrolide antibiotic carbomycin (B1668359) B, which utilizes a Wittig reaction of (R)-5-hydroxy-(2E)-hexenal with a phosphorus ylide to yield the desired (2E,4E)-dienoate. oup.com
The general mechanism involves the attack of the nucleophilic ylide on the electrophilic carbonyl carbon, leading to a betaine (B1666868) intermediate that subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. mnstate.edu The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reactants and reaction conditions.
Table 1: Examples of Wittig Reactions in the Synthesis of Octadienoate Analogues
| Starting Aldehyde/Ketone | Phosphorus Ylide | Product | Reference |
| 4-oxobutyrate | 3-butenylidenephosphorane | Ethyl (Z)-4,7-octadienoate | researchgate.net |
| (R)-5-hydroxy-(2E)-hexenal | Methoxycarbonylmethylenetriphenylphosphorane | Methyl (R)-7-hydroxy-(2E,4E)-octadienoate | oup.com |
Horner-Wadsworth-Emmons Reaction Pathways for Conjugated Systems
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org This method is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com The HWE reaction is a powerful tool for constructing conjugated systems and has been widely applied in the synthesis of natural products. conicet.gov.arnih.gov
The reaction begins with the deprotonation of a phosphonate ester to generate a stabilized carbanion, which then reacts with an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkyl phosphate (B84403) salt, which is easily removed by aqueous workup, a significant advantage over the standard Wittig reaction. wikipedia.orgorganic-chemistry.org The stereoselectivity is influenced by steric factors in the transition state, with the anti-periplanar arrangement of the reactants leading to the more stable (E)-alkene. organic-chemistry.org
Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
| Reactants | Aldehyde or ketone and a phosphonate ester |
| Key Intermediate | Phosphonate carbanion |
| Primary Product | (E)-Alkene |
| Byproduct | Water-soluble dialkyl phosphate |
Rearrangement-Based Synthetic Approaches
Sigmatropic rearrangements, particularly the Claisen rearrangement, offer an elegant and efficient way to construct carbon-carbon bonds with excellent stereocontrol.
Ortho Ester Claisen Rearrangement in Dienol Systems
The ortho ester Claisen rearrangement is a powerful method for the synthesis of γ,δ-unsaturated esters. wikipedia.orgbioinfopublication.org This reaction involves the thermal rearrangement of an allyl vinyl ether, which is generated in situ from an allylic alcohol and an orthoester. tcichemicals.comorganic-chemistry.org A patent describes the synthesis of methyl (E)-4,7-octadienoate via the ortho ester Claisen rearrangement of 1,5-hexadien-3-ol (B146999) with trimethyl orthoacetate in the presence of a carboxylic acid like propionic acid. google.com This method is noted for its simplicity compared to multi-step synthetic routes. google.com
The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state, which accounts for the high stereoselectivity of the process. wikipedia.orgorganic-chemistry.org The reaction is typically carried out at elevated temperatures. wikipedia.org
Catalytic Synthesis and Functionalization Protocols
Catalytic methods provide efficient and selective routes for the synthesis and modification of complex molecules. Transition metal catalysis has emerged as a particularly powerful tool in this regard.
Transition Metal-Catalyzed Processes (e.g., Cobalt(II) Porphyrin-Catalyzed Oxygenation)
Transition metal complexes can catalyze a variety of transformations, including oxidations. Cobalt(II) porphyrin complexes, for example, have been utilized as catalysts for the oxygenation of dienoates. rsc.org A specific application is the synthesis of (-)-pyrenophorin, where a key step involves the cobalt(II) porphyrin-catalyzed oxygenation of ethyl (2E, 4E, 7S)-7-acetoxy-2,4-octadienoate. oup.com This reaction, conducted in the presence of O2 and Et3SiH, leads to the regioselective formation of a 4-oxo compound, which is a crucial precursor to the final natural product. oup.comnih.gov
This catalytic oxygenation provides a chemo- and regioselective method for converting 2,4-alkadienoic acid derivatives into 4-oxo-2-alkenoic acid derivatives. oup.com The use of such catalytic systems offers a milder and more selective alternative to traditional stoichiometric oxidation methods.
Organocatalytic Systems for Asymmetric Transformations
Organocatalysis has emerged as a major pillar in asymmetric synthesis, complementing traditional metal-based catalysis by offering new activation modes and advantages, particularly for enantioselective transformations. cam.ac.uknih.gov This field utilizes small, chiral organic molecules to mimic biocatalytic processes, enabling the synthesis of complex chiral structures from achiral starting materials. cam.ac.uknih.gov
A prominent class of organocatalysts is derived from the amino acid proline. While proline itself is an effective catalyst, it suffers from poor solubility in many common solvents. To address this, derivatives such as (S)-5-pyrrolidin-2-yltetrazole have been developed. cam.ac.uk This tetrazole analogue exhibits enhanced solubility, allowing reactions to be performed in non-polar solvents with increased reaction rates compared to proline. cam.ac.uk These catalysts have proven effective in a wide range of asymmetric transformations, including:
Mannich-type additions cam.ac.uk
Michael additions of enamines to nitro-olefins cam.ac.uk
Asymmetric synthesis of chiral dihydro-1,2-oxazines cam.ac.uk
Enantioselective synthesis of nitrocyclopropanes cam.ac.uk
The power of organocatalysis lies in its diverse activation modes. Iminium activation, for example, is a key strategy where a chiral amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. princeton.edu This process lowers the LUMO of the aldehyde, rendering it more susceptible to nucleophilic attack and allowing for high levels of stereocontrol in reactions like Friedel-Crafts alkylations and cycloadditions. princeton.edu Similarly, hydrogen-bond catalysis, using donors like thioureas and squaramides, activates electrophiles for nucleophilic addition. nih.gov The integration of organocatalysis with fields like photoredox and electrocatalysis is further expanding the scope of accessible stereoselective transformations. nih.govfrontiersin.org
Table 1: Selected Organocatalytic Systems and Applications
| Catalyst System | Reaction Type | Key Advantages |
| Proline-derived Tetrazoles | Mannich, Michael Additions | Improved solubility, faster reactions, use in non-polar solvents. cam.ac.uk |
| Chiral Amine (Iminium Catalysis) | Cycloadditions, Friedel-Crafts | LUMO-lowering activation, high stereocontrol, enables reactions with poor electrophiles. princeton.edu |
| Chiral Thioureas/Squaramides | Nucleophilic Additions | Hydrogen-bond-driven activation of substrates. nih.gov |
| Peptide-based Catalysts | Atropisomer Construction | Bio-mimetic catalysis involving hydrogen bonding for complex chiral frameworks. nih.gov |
Stereoselective and Asymmetric Synthesis of this compound and its Derivatives
The synthesis of specific stereoisomers of unsaturated esters like this compound requires precise control over the formation of new stereocenters and the geometry of double bonds. Stereoselective synthesis refers to any method that favors the formation of one stereoisomer over another, encompassing both diastereoselectivity and enantioselectivity. msu.edu
Control of Diastereoselectivity and Enantioselectivity
Achieving high levels of diastereoselectivity and enantioselectivity is fundamental to modern asymmetric synthesis. msu.edu Diastereoselectivity involves the preferential formation of one diastereomer over others, which is often controlled by the existing chirality within a substrate or by the chiral reagent or catalyst employed. msu.edu For instance, in palladium-catalyzed carboamination reactions to form substituted pyrrolidines, substrates with existing stereocenters can direct the approach of the catalyst and reagents, leading to products with high diastereoselectivity (e.g., 2,5-cis or 2,3-trans). nih.gov
Enantioselectivity is the preferential formation of one enantiomer over its mirror image from a prochiral substrate. msu.edu This is almost exclusively achieved through the use of a chiral catalyst, a chiral auxiliary, or a chiral reagent. tcichemicals.comwikipedia.org The development of organocatalysis has provided powerful tools for enantioselective reactions. For example, the use of chiral amine catalysts in [4+3] cycloadditions of dienes with silyloxypentadienals represents a significant advance in constructing enantioenriched seven-membered rings. princeton.edu Similarly, rhodium catalysts featuring chiral ligands have been designed for the site-selective and enantioselective functionalization of C-H bonds, a challenging yet highly valuable transformation. nih.gov These catalysts can differentiate between prochiral C-H bonds in a substrate to create a new stereocenter with high enantiomeric excess (e.e.). nih.gov
Development and Application of Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org
A classic and widely used class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.org These are typically prepared from readily available amino alcohols. The oxazolidinone is acylated, and the bulky substituents on the oxazolidinone ring then provide steric hindrance that directs alkylation or aldol (B89426) addition reactions to occur from a specific face, thus controlling the formation of new stereocenters. wikipedia.org Another powerful auxiliary is the camphorsultam, which has been shown to be superior in certain applications, such as inducing a single asymmetric outcome in the synthesis of a core oxazoline (B21484) ring. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Mechanism of Control |
| Oxazolidinones | Aldol reactions, Alkylations, Diels-Alder | Steric hindrance from substituents directs the approach of electrophiles. wikipedia.org |
| Camphorsultam | Michael additions, Cycloadditions | Rigid bicyclic structure provides significant facial bias. wikipedia.org |
| Pseudoephedrine | Alkylations | The auxiliary forms an amide, and its stereocenters direct the enolate alkylation. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Various | Introduced as an alternative to 8-phenylmenthol for directing stereoselective reactions. wikipedia.org |
Chiral catalysts offer a more atom-economical approach to asymmetric synthesis, as only a substoichiometric amount is needed. nih.gov Organocatalysis, as discussed previously, relies on small chiral organic molecules. cam.ac.uknih.govprinceton.edu Proline and its derivatives can catalyze Mannich and Michael reactions with high enantioselectivity. cam.ac.uk In parallel, transition metal catalysis with chiral ligands remains a cornerstone. For example, palladium catalysts paired with chiral phosphine (B1218219) ligands are used in a vast array of stereoselective cross-coupling and carboamination reactions. nih.govorganic-chemistry.org
One-Pot Tandem Reaction Sequences for Stereoselective Product Formation
One-pot tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates. gla.ac.uknih.gov This approach significantly improves efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov
These sequences are particularly powerful for the stereoselective synthesis of complex molecules. For example, a one-pot tandem process involving a substrate-directed Overman rearrangement followed by a ring-closing metathesis reaction has been developed for the stereoselective synthesis of functionalized carbocyclic structures. gla.ac.uk Another innovative approach combines the Ugi multicomponent reaction with an intramolecular Diels-Alder (IMDA) reaction. beilstein-journals.org In one instance, an Ugi adduct formed from (E)-3-(furan-2-yl)acrylaldehyde spontaneously undergoes the IMDA reaction with a high degree of stereoselectivity, yielding complex furo[2,3-f]isoindole cores in a single operation. beilstein-journals.org Similarly, a tandem halogenation-oxidation-Wittig reaction has been developed for the one-pot synthesis of (Z)-α-bromo-α,β-unsaturated esters with high stereoselectivity from alcohols. semanticscholar.org Such strategies are invaluable for the rapid construction of molecular complexity from simple precursors, as demonstrated in a patent for the synthesis of spilanthol, which involves the creation of an ethyl dienolate intermediate. googleapis.com
Chemical Reactivity and Mechanistic Investigations of Ethyl 4,7 Octadienoate
Reactions Involving Carbon-Carbon Double Bonds
The two carbon-carbon double bonds in ethyl 4,7-octadienoate are primary sites for a variety of chemical transformations. Their non-conjugated nature influences the regioselectivity and stereoselectivity of these reactions.
Electrophilic and Nucleophilic Additions
The double bonds of this compound are susceptible to electrophilic addition reactions. libretexts.org In such reactions, an electrophile is initially attacked by the electron-rich pi bond of the alkene. libretexts.org For instance, the reaction with protic acids (HX) proceeds via the formation of a carbocation intermediate, with the subsequent addition of the halide anion. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. nih.gov
Nucleophilic additions to the carbon-carbon double bonds are also possible, particularly in the presence of suitable catalysts or activating groups. youtube.com For example, the reaction with N-benzyltrimethylsilylamide leads to an addition and subsequent cyclization, forming an aminocyclopentane derivative after desilylation. researchgate.net
Halogenation Studies (e.g., Chemoselective Bromination of Dienoates)
The halogenation of dienoates like this compound can be controlled to achieve chemoselectivity. Studies on the bromination of dienoates have shown that it is possible to obtain a variety of tetra-, di-, and monobromo derivatives under mild conditions with good yields and high selectivity. researchgate.net The reaction conditions, including the solvent and the brominating agent, play a crucial role in determining the outcome of the reaction. For instance, the use of specific reagents can favor the bromination of one double bond over the other. colab.ws
Hydroboration-Oxidation Chemistry
Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity. wikipedia.orgaakash.ac.inbyjus.com In the case of this compound, the borane (B79455) (BH3) would add across the double bonds, with the boron atom attaching to the less substituted carbon. wikipedia.orgiitk.ac.in Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron-carbon bond with a hydroxyl group. byjus.com This reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org The use of bulky hydroborating agents like 9-BBN can enhance the regioselectivity of the reaction. masterorganicchemistry.com
| Reagent | Product Type | Regioselectivity | Stereochemistry |
| Borane (BH3), then H2O2, NaOH | Alcohol | Anti-Markovnikov | Syn-addition |
Free Radical Reactions and their Stereochemical Implications
The double bonds in this compound can participate in free radical reactions. masterorganicchemistry.com These reactions are typically initiated by the homolytic cleavage of a weak bond, often by heat or UV light, to generate a radical species. libretexts.org This radical can then add to one of the double bonds of the dienoate, creating a new carbon-centered radical. masterorganicchemistry.com This new radical can then propagate the chain reaction. libretexts.org
The stereochemistry of free radical reactions can be influenced by various factors, including the structure of the substrate and the reaction conditions. researchgate.net For example, diastereoselective radical cyclizations of similar dienoates have been investigated, showing that the stereochemical outcome can be controlled to some extent. researchgate.net
Transformations of the Ester Moiety
The ethyl ester group in this compound can undergo various transformations, such as hydrolysis, transesterification, and reduction. Hydrolysis of the ester, typically under acidic or basic conditions, would yield 4,7-octadienoic acid and ethanol (B145695). This carboxylic acid can then serve as a precursor for further derivatization.
Oxidative Processes and Mechanistic Studies (e.g., Lipid Peroxidation)
This compound, as a polyunsaturated fatty acid ester, is susceptible to oxidative processes like lipid peroxidation. hmdb.cawikipedia.orgejmoams.com This process involves a free radical chain reaction that leads to the oxidative degradation of the lipid. wikipedia.orgejmoams.com The reaction is initiated by the abstraction of a hydrogen atom from one of the methylene (B1212753) groups located between the double bonds, which are particularly reactive. mdpi.com
The resulting lipid radical can then react with molecular oxygen to form a peroxyl radical. wikipedia.org This peroxyl radical can abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. wikipedia.orgmdpi.com These hydroperoxides are primary products of lipid peroxidation and can be further broken down into a variety of secondary products, including aldehydes and ketones. ejmoams.com The study of lipid peroxidation is significant due to its role in food spoilage and cellular damage in biological systems. ejmoams.commdpi.com
| Oxidative Process | Key Intermediates | Primary Products |
| Lipid Peroxidation | Lipid radical, Peroxyl radical | Lipid hydroperoxides |
Mechanistic Elucidation of Novel Chemical Transformations
The study of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For this compound, mechanistic investigations have shed light on the intricate pathways of organozinc carbenoid reactions and the significant influence of ligands and catalysts.
Studies on Organozinc Carbenoid Generation and Reactivity
Organozinc carbenoids are versatile intermediates in organic synthesis, often utilized in cyclopropanation reactions. ucl.ac.uk Their generation from carbonyl compounds through a reductive deoxygenation process involving zinc and a silicon electrophile has been a subject of detailed investigation. ucl.ac.uk While organozinc compounds are generally less reactive than their Grignard or organolithium counterparts, their in-situ generation offers a practical advantage in many synthetic procedures. wikipedia.org
The formation of organozinc reagents can be facilitated by the presence of electron-withdrawing groups, such as esters, which is relevant to the reactivity of this compound. wikipedia.org Mechanistic studies have explored the factors that influence the generation of zinc carbenoids and their subsequent reactivity. ucl.ac.uk These studies often involve complex heterogeneous systems, and researchers have proposed rationales to explain the observed outcomes. ucl.ac.uk
One area of focus has been the cyclopropanation of olefins. The Simmons-Smith reaction and its modifications are well-established methods for such transformations. ucl.ac.uk Investigations into the cyclopropanation of cyclic enol ethers using newly developed zinc carbenoid systems have been reported. ucl.ac.uk Furthermore, the electronic nature of the alkene has been shown to influence the course of cyclopropanation reactions. ucl.ac.uk
Understanding Ligand and Catalyst Effects in Reaction Pathways
The role of ligands and catalysts in directing the outcome of chemical reactions involving this compound is a significant area of research. Ligands can solubilize metal catalysts, modify their electronic properties, and ultimately control the activity and selectivity of the catalytic system. cmu.edursc.org
In the context of organozinc chemistry, ligands are crucial for achieving high conversion rates and influencing the stereoselectivity of reactions. wikipedia.org The choice of ligand can dramatically affect the reaction pathway. For instance, in cobalt-catalyzed reactions of dienoates, the presence or absence of ligands like TMEDA (tetramethylethylenediamine) can significantly impact the yield of the desired products. rsc.org While some reactions benefit from the addition of a ligand, others show decreased yields, highlighting the nuanced role of these components. rsc.org
The bite angle of bidentate phosphine (B1218219) ligands is another critical factor that can influence the rate and selectivity of catalytic reactions. cmu.edu While initially thought to primarily stabilize intermediates, it is now recognized that ligands can have a profound positive effect on reaction outcomes. cmu.edu
In the broader context of metal-catalyzed reactions, such as those involving gold or ruthenium, the ligand's electronic and steric properties are paramount. nih.govdiva-portal.org For instance, in gold-catalyzed reactions, the choice of ligand and the gold oxidation state can control the diastereoselectivity of the products formed. nih.gov Similarly, in ruthenium-catalyzed cyclopropanation, the catalyst and the nature of the diazoacetate reagent play a crucial role in the reaction's efficiency and selectivity. diva-portal.org
Mechanistic studies, often combining experimental and computational approaches, have been employed to unravel the complex interplay between the substrate, catalyst, and ligands. diva-portal.orgutdallas.edu These investigations have revealed the existence of multiple competing reaction pathways and have provided insights into the nature of key intermediates, such as heme-bound carbene complexes in biocatalytic systems. utdallas.edu Understanding these intricate mechanistic details is essential for the rational design of more efficient and selective catalysts for transformations involving compounds like this compound.
Derivatives and Analogues of Ethyl 4,7 Octadienoate
Synthesis of Alkyl Homologues and Substituted Dienoates
The synthesis of alkyl homologues and substituted derivatives of ethyl 4,7-octadienoate allows for the fine-tuning of its chemical and physical properties.
One notable example is the synthesis of methyl (E)-4,7-octadienoate , an alkyl homologue. google.com This compound can be prepared through an orthoester rearrangement reaction, which is considered a simpler method compared to the multi-step synthesis required for the (Z)-isomer. google.com Other synthesized methyl homologues include methyl (E)-3-methyl-4,7-octadienoate. google.com
The introduction of substituents on the octadienoate backbone has also been investigated. For instance, the synthesis of methyl 4-isopropyl-7-methyl-5,7-octadienoate has been achieved through a Wittig reaction between methyl 4-formyl-5-methylhexanoate and methallyli-denetriphenylphosphorane. researchgate.net Another approach involves the γ-alkylation of trimethylsiloxy-penta-2,4-dienoic acid ethyl ester. vulcanchem.com
Furthermore, the synthesis of (E)-ethyl-3,7-dimethyl-2,7-octadienoate has been accomplished via a base-catalyzed condensation of 6-methyl-6-hepten-2-one (B88235) with ethyl α-dimethylphosphonate. ias.ac.in This reaction yields a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the major product. ias.ac.in
The Fráter-Seebach alkylation of β-hydroxy esters provides a method for introducing alkyl groups at the α-position. For example, the stereospecific alkylation of (−)-ethyl (2S, 3S)-3-hydroxypentanoate with propyl iodide yields ethyl (+)-(2R, 3R)-2-propyl-3-hydroxypentanoate. researchgate.net This methodology has been extended to the use of allylic halides, which has been shown to improve the yield of α-alkylation compared to saturated counterparts. researchgate.net
| Compound Name | Starting Materials | Key Reaction | Reference |
| Methyl (E)-4,7-octadienoate | Not specified in provided text | Orthoester rearrangement | google.com |
| Methyl (E)-3-methyl-4,7-octadienoate | Not specified in provided text | Not specified in provided text | google.com |
| Methyl 4-isopropyl-7-methyl-5,7-octadienoate | Methyl 4-formyl-5-methylhexanoate, Methallyli-denetriphenylphosphorane | Wittig reaction | researchgate.net |
| (E)-Ethyl-3,7-dimethyl-2,7-octadienoate | 6-Methyl-6-hepten-2-one, Ethyl α-dimethylphosphonate | Base-catalyzed condensation | ias.ac.in |
| Ethyl (+)-(2R, 3R)-2-propyl-3-hydroxypentanoate | (−)-Ethyl (2S, 3S)-3-hydroxypentanoate, Propyl iodide | Fráter-Seebach alkylation | researchgate.net |
Exploration of Geometric Isomers and their Synthetic Routes (e.g., (E) vs (Z) Isomers)
The geometric configuration of the double bonds in this compound significantly influences its properties. Both (E) and (Z) isomers have been synthesized and studied.
The (Z)-isomer, ethyl (Z)-4,7-octadienoate , has been identified as a natural aroma component in purple passionfruit. researchgate.net Its synthesis has been accomplished through two primary routes. The first involves a Wittig reaction between ethyl 4-oxobutyrate and 3-butenyltriphenylphosphorane. researchgate.net
In contrast, the synthesis of the (E)-isomer, methyl (E)-4,7-octadienoate , is achieved via an orthoester rearrangement, a method noted for its simplicity. google.com The synthesis of (E)-ethyl-3,7-dimethyl-2,7-octadienoate results in a mixture where the (E)-isomer is predominant. ias.ac.in
The stereoselective synthesis of specific isomers is crucial for certain applications. For example, the total synthesis of (-)-pyrenophorin involves the cobalt(II) porphyrin-catalyzed oxygenation of ethyl (2E,4E,7R)-7-acetoxy-2,4-octadienoate. scispace.com Additionally, the synthesis of tert-butyl (5S,6R,2E,7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2,7-octadienoate, a key component of cryptophycins, has been achieved through methods like the Noyori reduction and Frater alkylation, which set the stereogenic centers. acs.org
| Isomer | Synthetic Route | Key Features | Reference |
| Ethyl (Z)-4,7-octadienoate | Wittig reaction of ethyl 4-oxobutyrate | Naturally occurring aroma compound | researchgate.net |
| Methyl (E)-4,7-octadienoate | Orthoester rearrangement | Simpler synthesis compared to (Z)-isomer | google.com |
| (E)-Ethyl-3,7-dimethyl-2,7-octadienoate | Base-catalyzed condensation | Major product in a mixture of isomers | ias.ac.in |
| Ethyl (2E,4E,7R)-7-acetoxy-2,4-octadienoate | Not specified in provided text | Intermediate in the synthesis of (-)-pyrenophorin | scispace.com |
| tert-Butyl (5S,6R,2E,7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2,7-octadienoate | Noyori reduction and Frater alkylation | Component of cryptophycins | acs.org |
Functionalization of the Octadienoate Carbon Skeleton
The carbon skeleton of this compound is amenable to various functionalization reactions, leading to a diverse range of derivatives.
The double bonds within the octadienoate chain are key sites for functionalization. For instance, terminal double bonds can be oxidized to form epoxides or allylic alcohols. wiley.com The conjugated diene system in related compounds like ethyl octa-3,4-dienoate is susceptible to electrophilic addition and cycloaddition reactions, such as the Diels-Alder reaction, which can yield six-membered cycloadducts. vulcanchem.com
The ester group can also be modified. For example, reduction of the ester in (E)-ethyl-3,7-dimethyl-2,7-octadienoate with lithium aluminum hydride (LiAlH4) furnishes the corresponding alcohol, (E)-3,7-dimethyl-2,7-octadien-1-ol. ias.ac.in This alcohol can be further functionalized, for example, through propionylation to yield (E)-3,7-dimethyl-2,7-octadienyl propionate. ias.ac.in
Hydroboration-oxidation is another method for functionalizing the carbon skeleton. The silyl (B83357) ether of (E)-3,7-dimethyl-2,7-octadien-1-ol can undergo hydroboration-oxidation to introduce a hydroxyl group, which after desilylation, yields (E)-3,7-dimethyl-2-octen-1,8-diol. ias.ac.in
Furthermore, radical hydrofunctionalization reactions catalyzed by transition metals like cobalt can be used to add various functional groups across the double bonds in a Markovnikov-selective manner. scispace.comnih.gov
| Functionalization Reaction | Reagents | Product Type | Reference |
| Oxidation of double bond | P450 enzymes | Epoxide, Allylic alcohol | wiley.com |
| Diels-Alder reaction | Dienophile | Six-membered cycloadduct | vulcanchem.com |
| Ester reduction | LiAlH4 | Alcohol | ias.ac.in |
| Propionylation of alcohol | Propionyl chloride | Propionate ester | ias.ac.in |
| Hydroboration-oxidation | 9-BBN, NaOH/H2O2 | Diol | ias.ac.in |
| Radical hydrofunctionalization | Cobalt catalyst | Functionalized alkanes | scispace.comnih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Research in Chemical Biology: Biochemical Pathway Participation
In the context of chemical biology, ethyl 4,7-octadienoate is classified as a fatty acid ester. hmdb.ca When used as a food additive, its metabolic fate follows the general pathways for dietary esters.
It is anticipated that the compound is first hydrolyzed by esterase enzymes in the body into its constituent parts: ethanol (B145695) and 4,7-octadienoic acid. Both of these metabolites are then processed through well-established biochemical pathways. Ethanol is oxidized to acetaldehyde (B116499) and then to acetate (B1210297), while the 4,7-octadienoic acid is expected to enter the lipid metabolism pathway. hmdb.ca Specifically, it would likely undergo β-oxidation, a process where fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated ethyl cis-4,7-octadienoate and concluded that it poses no safety concern at current intake levels when used as a flavoring agent, as it is not expected to saturate metabolic pathways and is metabolized into innocuous products. inchem.orgnih.gov
Investigation of Involvement in Lipid Metabolism Pathways
Current scientific literature does not provide significant evidence for the direct involvement of this compound in specific lipid metabolism pathways. While esters are fundamental components of lipids, research focusing on the metabolic fate and physiological role of this particular unsaturated ester is limited. Future investigations would be necessary to determine if this compound is metabolized by cellular lipases and whether the resulting fatty acid, 4,7-octadienoic acid, integrates into lipid synthesis or degradation pathways.
Studies on its Role in Cellular Processes (e.g., Cell Signaling)
There is a notable absence of dedicated studies on the role of this compound in cellular processes such as cell signaling. The exploration of how this molecule might interact with cell surface receptors or intracellular signaling cascades has not been a significant area of research. Consequently, its potential effects on cellular function remain speculative and represent an area for future scientific inquiry.
Academic Research in Flavor and Fragrance Chemistry
Investigation of Aroma-Active Constituents and Volatile Profiles
This compound has been identified as a significant volatile compound contributing to the characteristic aroma of several fruits. Its presence is particularly noted in tropical fruits, where it contributes to the complex and desirable fragrance profiles.
The concentration of this compound can vary depending on the fruit's ripeness, cultivar, and processing methods. The table below summarizes the findings on its occurrence as a volatile compound.
| Fruit | Scientific Name | Role as a Volatile Constituent |
| Yellow Passion Fruit | Passiflora edulis f. flavicarpa | Contributes to the characteristic fruity and exotic aroma. |
| Pineapple | Ananas comosus | Part of the complex mixture of esters creating the sweet and fruity scent. |
| Grapes | Vitis vinifera | Identified in the volatile profile of certain cultivars, influencing the wine's aroma. |
Structure-Odor Relationship Studies and Chemoreception Research
The molecular structure of this compound, an eight-carbon ester with two double bonds at positions 4 and 7, is directly responsible for its characteristic fruity aroma. In structure-odor relationship studies, the presence and position of these double bonds are crucial in determining the specific olfactory perception. The ethyl ester group is common in many fruity flavor compounds.
Computational and Theoretical Chemistry Studies of Ethyl 4,7 Octadienoate
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and intrinsic reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine optimized geometries, electronic properties, and various physicochemical parameters.
For ethyl 4,7-octadienoate, several properties have been predicted using computational methods and are available in chemical databases. These values provide a baseline understanding of the molecule's characteristics.
Predicted Physicochemical Properties of this compound
| Property | Value | Unit | Source / Method |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ | - | - |
| Molecular Weight | 168.23 | g/mol | IUPAC |
| XLogP3 | 2.5 | - | PubChem researchgate.netnih.gov |
| logP | 3.06 | - | ALOGPS researchgate.net |
| Hydrogen Bond Donor Count | 0 | - | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | - | PubChem nih.gov |
| Rotatable Bond Count | 7 | - | PubChem nih.gov |
| Polar Surface Area | 26.3 | Ų | ChemAxon researchgate.net |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -32.54 | kJ/mol | Joback Method acs.org |
Detailed Research Findings
Computational studies on similar fatty acid ethyl esters demonstrate how DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, can elucidate molecular structure and reactivity. preprints.org For this compound, such calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining its most stable spatial arrangement.
Reactivity is often analyzed through Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. preprints.orgbio-conferences.org For instance, in a study of various fatty acid esters, the unsaturated ethyl oleate (B1233923) was found to have a smaller energy gap than its saturated counterparts, indicating greater reactivity. preprints.org A similar principle would apply to the di-unsaturated this compound.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack. preprints.orgbio-conferences.org In ester molecules, MEP maps consistently show negative electrostatic potential around the carbonyl and ester oxygen atoms, identifying them as sites for electrophilic attack, while regions around the C-H bonds exhibit positive potential. preprints.org
Reaction Mechanism Simulations and Transition State Analysis
Reaction mechanism simulations are a powerful tool in computational chemistry for mapping the energetic pathway of a chemical transformation. These studies involve locating the transition state (TS)—the highest energy point along the reaction coordinate—as well as any intermediates, to determine the reaction's feasibility and kinetics. science.govmdpi.com
While specific reaction simulations for this compound are not available, its structure, featuring two double bonds and an ester group, suggests several potential reactions amenable to computational study, including cycloadditions and hydrolysis.
Detailed Research Findings
Diels-Alder Reactions: The conjugated diene system in a molecule like this compound makes it a candidate for Diels-Alder cycloaddition reactions. scholarlypublishingcollective.org Computational studies, typically using DFT methods like B3LYP, are employed to model these reactions. scholarlypublishingcollective.orgresearchgate.net Such simulations can compare the activation energies of different pathways (e.g., endo vs. exo addition) by calculating the Gibbs free energies of the respective transition states. scholarlypublishingcollective.org For example, a computational analysis of the Diels-Alder reaction between an α-aminoacrylate and cyclopentadiene (B3395910) found that the endo transition state had a lower activation energy, correctly predicting it to be the major product under kinetic control. scholarlypublishingcollective.org These methods could be applied to predict the stereoselectivity and regioselectivity of Diels-Alder reactions involving this compound.
Ester Hydrolysis: The hydrolysis of the ester functional group is another key reaction. Computational investigations of ester hydrolysis, often studied with model compounds like ethyl acetate (B1210297), reveal the mechanism and the role of catalysts or solvent molecules. researchgate.netnih.gov DFT calculations can map the potential energy surface for both acid- and base-catalyzed hydrolysis. These studies often show that the reaction proceeds through a tetrahedral intermediate. nih.gov For instance, a detailed mechanistic investigation of the molybdocene-catalyzed hydrolysis of ethyl acetate used DFT to identify the rate-determining step as the cleavage of this tetrahedral intermediate. nih.gov The inclusion of explicit water molecules in the calculations is often crucial for accurately modeling the reaction energetics. nih.govacs.org
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational chemistry provides indispensable tools for predicting molecular spectra, which aids in the interpretation of experimental data and the structural elucidation of unknown compounds. modgraph.co.uk
Detailed Research Findings
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set. nih.govconicet.gov.ar The accuracy of these predictions can be high, with root-mean-square errors of less than 0.2 ppm for ¹H shifts being achievable. nih.govunifr.ch For flexible molecules like this compound, the process involves first performing a conformational analysis to find all low-energy conformers. conicet.gov.ar The NMR chemical shifts are then calculated for each conformer, and a final predicted spectrum is obtained by averaging the results, weighted by the Boltzmann population of each conformer. nih.gov This approach has been successfully used to assign the spectra of other α,β-unsaturated esters. conicet.gov.ar
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.demdpi.com These calculations yield the excitation energies, which correspond to the wavelength of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption band. faccts.demdpi.com For conjugated systems like this compound, TD-DFT can accurately predict the λmax values arising from π→π* transitions. Studies on other esters have shown that TD-DFT calculations, using functionals like B3LYP or CAM-B3LYP, are in reasonable agreement with experimental data, often with errors of only a few percent. mdpi.comx-mol.com These calculations are invaluable for understanding how molecular structure influences color and electronic properties.
Advanced Analytical Methodologies for Research on Ethyl 4,7 Octadienoate
Chromatographic Techniques for Separation, Isolation, and Quantification (e.g., Gas Chromatography)
Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. illinois.edu For a volatile compound like Ethyl 4,7-octadienoate, Gas Chromatography (GC) is a particularly powerful tool for its separation, isolation, and quantification.
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. rsc.org The choice of the stationary phase is critical for achieving optimal separation of isomers and other components in a sample. For unsaturated esters like this compound, polar capillary columns, such as those with a polyethylene glycol (e.g., Carbowax) or a modified polysiloxane (e.g., VOCOL) stationary phase, are often employed to achieve effective separation of geometric isomers. rsc.org
Separation and Isolation: In a typical GC setup, a liquid sample containing this compound is injected into a heated inlet, where it vaporizes. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample onto the chromatographic column. As the compounds travel through the column, they partition between the mobile gas phase and the stationary liquid phase based on their boiling points and polarities. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column earlier. By carefully controlling parameters such as oven temperature programming, carrier gas flow rate, and column length, a high degree of separation can be achieved. rsc.org For the isolation of pure this compound for further analysis, preparative GC can be utilized, which employs larger columns to handle greater sample volumes.
Quantification: For quantitative analysis, a Flame Ionization Detector (FID) is commonly coupled with the GC system. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. To ensure accuracy, an internal standard—a known amount of a non-interfering compound—is often added to the sample. By comparing the peak area of this compound to that of the internal standard, its concentration in the original sample can be precisely determined.
Below is an interactive data table illustrating typical GC parameters that could be used for the analysis of this compound, based on methods for similar unsaturated esters.
| Parameter | Value | Purpose |
| Column Type | Fused Silica Capillary Column (e.g., DB-WAX, VOCOL) | Provides high resolution for separating isomers. |
| Stationary Phase | Polyethylene Glycol or similar polar phase | Enhances separation of unsaturated esters. |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions for good separation efficiency. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Flow Rate | 1-2 mL/min | Optimal flow for efficient separation. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 220°C; Hold: 5 min | Separates compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive and quantitative detection of organic compounds. |
| Detector Temperature | 280 °C | Prevents condensation of the eluted compounds. |
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Once this compound has been isolated and purified, spectroscopic methods are employed to confirm its chemical structure and composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.
¹H NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. The spectrum would show characteristic signals for the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the double bonds (vinylic protons) would appear in the downfield region of the spectrum, and their coupling constants (J-values) would help in determining the stereochemistry (cis or trans) of the double bonds. The methylene (B1212753) protons adjacent to the double bonds and the ester group would also exhibit distinct signals.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The spectrum would show a characteristic signal for the carbonyl carbon of the ester group in the downfield region (around 170 ppm). The carbons of the double bonds would appear in the olefinic region (typically 120-140 ppm). The carbons of the ethyl group and the methylene carbons of the octadienoate chain would also have distinct chemical shifts.
The following interactive data tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous unsaturated ethyl esters.
Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl group) | ~1.25 | Triplet |
| -OCH₂- (ethyl group) | ~4.15 | Quartet |
| -CH₂-C=O | ~2.30 | Multiplet |
| -CH₂- adjacent to double bonds | ~2.0-2.2 | Multiplet |
| Vinylic protons (-CH=CH-) | ~5.3-5.8 | Multiplet |
| Terminal =CH₂ | ~4.9-5.1 | Multiplet |
Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester carbonyl) | ~173 |
| -OCH₂- (ethyl group) | ~60 |
| CH₃ (ethyl group) | ~14 |
| Vinylic carbons (-CH=CH-) | ~125-135 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying components in a mixture.
In the mass spectrometer, molecules of this compound are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the relative abundance of these fragments.
The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Characteristic fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of an ethylene molecule via a McLafferty rearrangement. wiley-vch.de The fragmentation pattern of the octadienoate chain would provide further clues about the location of the double bonds.
An interactive data table of the expected major fragments in the mass spectrum of this compound is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 168 | [M]⁺ (Molecular Ion) |
| 140 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 123 | [M - OCH₂CH₃]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 67 | [C₅H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Advanced Structural Elucidation Techniques
For a complete and unambiguous structural elucidation of this compound, especially concerning the precise stereochemistry of the double bonds and the conformation of the molecule, advanced NMR techniques are often employed.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for piecing together the molecular structure.
COSY: This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the carbon chain.
HSQC: This experiment correlates protons with the carbons to which they are directly attached, allowing for the definitive assignment of proton and carbon signals.
By combining the information from these advanced spectroscopic methods, a detailed and accurate three-dimensional picture of the this compound molecule can be constructed, providing a solid foundation for further research into its properties and applications.
Q & A
Q. What are the established synthetic routes for ethyl 4,7-octadienoate, and how can reproducibility be ensured?
this compound can be synthesized via esterification of 4,7-octadienoic acid with ethanol under acid catalysis. Key validation steps include gas-liquid partition chromatography (glpc) to confirm purity (>92% yield) and spectroscopic characterization (IR and NMR) to verify structural integrity. For reproducibility, experimental protocols must detail reagent ratios, reaction conditions (e.g., temperature, solvent), and purification steps. Supplemental materials should include raw chromatographic data and spectra for cross-validation .
Q. How is this compound identified in natural products, and what analytical methods are recommended?
In natural matrices (e.g., fruits), this compound is isolated using solvent extraction or headspace sampling, followed by gas chromatography-mass spectrometry (GC-MS). Retention indices and spectral matching against reference libraries (e.g., NIST) are critical for identification. Isotopic labeling or derivatization may enhance detection sensitivity in complex mixtures .
Q. What spectroscopic features distinguish this compound from structural isomers?
Key IR absorptions include conjugated diene stretches at 1605 cm⁻¹ (cis-α,β double bond) and ester carbonyl bands at 1720 cm⁻¹. In ¹H NMR, characteristic splitting patterns arise from the 4,7-diene system (e.g., coupling constants ~10–12 Hz for trans configurations). Discrepancies in spectral data should prompt re-evaluation of synthetic pathways or isomer separation techniques .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound isomers be resolved?
Discrepancies often stem from stereochemical variations (cis vs. trans dienes) or impurities. To resolve these:
- Perform 2D NMR (e.g., COSY, NOESY) to assign spatial configurations.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Compare retention times with synthetic standards under identical chromatographic conditions. Transparent reporting of experimental parameters (e.g., solvent, NMR frequency) is essential for cross-study validation .
Q. What methodological considerations are critical for optimizing this compound synthesis in multi-step reactions?
Multi-step syntheses require rigorous intermediate characterization. For example:
- Monitor diene formation via UV-Vis spectroscopy (λmax ~230–260 nm for conjugated systems).
- Optimize esterification yields using Dean-Stark traps to remove water.
- Validate stepwise purity with thin-layer chromatography (TLC) or HPLC. Computational modeling (e.g., DFT) can predict reaction pathways and guide catalyst selection .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
Design accelerated stability studies by:
- Exposing the compound to light, heat (40–60°C), and humidity (75% RH).
- Quantifying degradation products (e.g., hydrolysis to 4,7-octadienoic acid) via GC-MS or LC-MS.
- Applying Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .
Q. What strategies address low yields in this compound isolation from natural sources?
- Use solid-phase microextraction (SPME) to concentrate volatile esters.
- Employ enantioselective chromatography to separate stereoisomers.
- Apply metabolic profiling to identify plant cultivars with higher endogenous production. Cross-reference ecological studies to determine optimal harvest times or growth conditions for source organisms .
Data Analysis and Reporting
Q. How should researchers handle conflicting data between synthetic and natural this compound samples?
Conduct comparative analyses:
- Compare isotopic ratios (δ¹³C, δ²H) to distinguish biosynthetic vs. synthetic origins.
- Use chiral chromatography to detect stereochemical differences. Discrepancies may indicate microbial modification in natural matrices or unaccounted synthetic byproducts. Document all analytical parameters to enable third-party verification .
Q. What statistical frameworks are appropriate for validating this compound quantification methods?
Validate assays using linearity (R² > 0.995), limit of detection (LOD), and precision (RSD < 5%). For inter-laboratory consistency, apply ANOVA to compare results across replicate trials. Report confidence intervals (95%) for concentration measurements and address outliers via Grubbs’ test .
Q. How can researchers ensure ethical data presentation in studies involving this compound?
- Disclose all raw data in supplementary materials, including failed experiments.
- Avoid selective reporting of favorable spectra or chromatograms.
- Cite prior work transparently, distinguishing novel findings from established knowledge.
Peer review checklists (e.g., COPE guidelines) should guide manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
